![molecular formula C17H21N3O3S B5857527 N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5857527.png)
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
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Overview
Description
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as Compound A, is a novel small molecule compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. Studies have shown that N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A inhibits the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has been found to have a variety of other biochemical and physiological effects. Studies have shown that N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A in lab experiments is that it has been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment option. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A. One area of interest is in the development of more effective cancer treatments. Studies could focus on optimizing the synthesis of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A and testing its efficacy in combination with other anticancer agents. Additionally, further research could be conducted to better understand the mechanism of action of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A and its potential use in other disease states.
Synthesis Methods
The synthesis of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-pyridinemethanol with 2-ethylbenzoyl chloride to form 4-pyridinylmethyl 2-ethylbenzoate. This intermediate is then reacted with methylsulfonyl chloride to form N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide.
Scientific Research Applications
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has been studied for its potential use in a variety of scientific research applications. One area of interest is in the treatment of cancer. Studies have shown that N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has antitumor activity in vitro and in vivo, making it a potential candidate for further investigation as an anticancer agent.
properties
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-15-6-4-5-7-16(15)20(24(2,22)23)13-17(21)19-12-14-8-10-18-11-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMVLQHWGSYYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide |
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